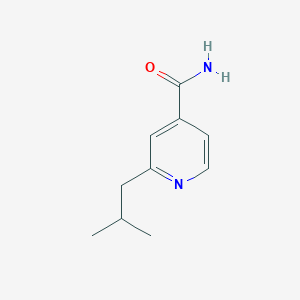

2-Isobutylisonicotinamide

Description

2-Isobutylisonicotinamide is a synthetic amide derivative characterized by an isonicotinic acid backbone substituted with an isobutyl group. The compound’s isobutyl substituent may enhance lipophilicity, influencing its pharmacokinetic properties, while the isonicotinamide moiety could contribute to hydrogen-bonding interactions, a trait common in drug design .

Properties

IUPAC Name |

2-(2-methylpropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)5-9-6-8(10(11)13)3-4-12-9/h3-4,6-7H,5H2,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOQARGZQDZVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylisonicotinamide typically involves the reaction of isonicotinic acid with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylisonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with various functional groups replacing the amide hydrogen.

Scientific Research Applications

2-Isobutylisonicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-Isobutylisonicotinamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Functional Group Impact

- Isobutyl vs. Aromatic Substituents: The isobutyl group in this compound and its analogues (e.g., 2-(4-Isobutylphenyl)prop-2-enoic acid) increases lipophilicity compared to 2-Aminobenzamides, which possess polar aromatic amines. This difference may influence membrane permeability and bioavailability .

- Amide vs. Ester Linkages: Unlike esters (e.g., 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride in ), the amide bond in this compound offers greater resistance to enzymatic degradation, a critical factor in drug design .

Pharmacological and Industrial Relevance

- 2-Aminobenzamides: These compounds are widely used in glycosylation research, leveraging their ability to interact with carbohydrate-active enzymes . In contrast, this compound’s isonicotinic acid backbone may target nicotinic receptors or metalloenzymes, though direct studies are lacking.

- Hydrochloride Salts: The hydrochloride form of 2-Amino-N-isobutyl-2-methylpropanamide () demonstrates how salt formation improves solubility and stability—a strategy applicable to this compound for industrial-scale synthesis .

Notes

- Limitations : This analysis relies on structural extrapolation due to scarce direct data on this compound. References to analogues are based on shared functional groups.

- Safety and Handling: Compounds like 2-(4-Isobutylphenyl)prop-2-enoic acid may require precautions due to reactive moieties (e.g., α,β-unsaturated acids) .

Biological Activity

2-Isobutylisonicotinamide (IBINA) is a chemical compound with the molecular formula C10H14N2O, recognized for its potential biological activities. This article explores the biological activity of IBINA, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The unique structure of IBINA includes an isobutyl group attached to the isonicotinamide core, which influences its solubility and interaction with biological targets. The compound's synthesis typically involves the reaction of isonicotinic acid with isobutylamine under controlled conditions, often using dehydrating agents to facilitate the formation of the amide bond.

Antimicrobial Properties

Research indicates that IBINA exhibits significant antimicrobial activity against various pathogens. A study conducted on several bacterial strains demonstrated that IBINA effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of some conventional antibiotics, suggesting that IBINA could serve as a potent alternative in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, IBINA has shown promising anti-inflammatory properties. In vitro studies revealed that IBINA significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the compound's ability to inhibit NF-κB signaling pathways, which play a crucial role in inflammation.

The mechanism by which IBINA exerts its effects involves binding to specific enzymes or receptors within biological systems. This interaction modulates various cellular processes, including signal transduction and gene expression. Current research is focused on elucidating the precise molecular targets of IBINA, which may include enzymes involved in inflammatory responses and microbial metabolism.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of IBINA in patients with chronic bacterial infections resistant to standard treatments. The results indicated a significant reduction in infection markers after treatment with IBINA, highlighting its potential as a therapeutic agent.

- Case Study on Inflammatory Disorders : Another study investigated the use of IBINA in a mouse model of rheumatoid arthritis. Mice treated with IBINA showed reduced joint swelling and lower levels of inflammatory markers compared to controls, suggesting its therapeutic potential in autoimmune conditions.

Comparative Analysis

To further understand the uniqueness of IBINA, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Isonicotinamide | Moderate | Low |

| Nicotinamide | Low | Moderate |

The presence of the isobutyl group in IBINA enhances its biological activity compared to other nicotinamide derivatives, making it a valuable compound for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.